molecular formula C13H12N2O3 B12117926 4-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid

4-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B12117926
M. Wt: 244.25 g/mol
InChI Key: XCCWSQOMGXMKMS-UHFFFAOYSA-N
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Description

4-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with a formyl group and a benzoic acid moiety, making it an interesting candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-formylbenzoic acid under specific conditions. One common method includes the use of a solvent such as ethanol or toluene, with the reaction being catalyzed by an acid like glacial acetic acid . The mixture is usually refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles can be used under acidic or basic conditions to introduce new functional groups.

Major Products

Scientific Research Applications

4-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid
  • 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
  • Hydrazine-coupled pyrazoles

Uniqueness

4-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

4-(4-formyl-3,5-dimethylpyrazol-1-yl)benzoic acid

InChI

InChI=1S/C13H12N2O3/c1-8-12(7-16)9(2)15(14-8)11-5-3-10(4-6-11)13(17)18/h3-7H,1-2H3,(H,17,18)

InChI Key

XCCWSQOMGXMKMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)O)C)C=O

Origin of Product

United States

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